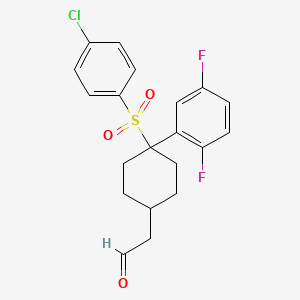

2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde

Description

Propriétés

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClF2O3S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,12-14H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODENUILBJVJVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC=O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401138262 | |

| Record name | cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexaneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656810-85-4 | |

| Record name | cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexaneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves a multi-step synthetic route. The process may begin with the synthesis of the cyclohexyl core, followed by the introduction of the 4-chlorophenylsulfonyl and 2,5-difluorophenyl groups. The final step involves the addition of the acetaldehyde group under specific reaction conditions, often requiring the use of catalysts and carefully controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may vary depending on the scale and desired purity. Batch synthesis is common for laboratory-scale preparations, while continuous flow reactors could be employed for larger-scale productions. The use of automated systems helps in maintaining consistent reaction conditions and yields.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde undergoes a variety of chemical reactions, including:

Oxidation: : Conversion of the aldehyde group into a carboxylic acid.

Reduction: : Reduction of the aldehyde to an alcohol.

Substitution: : Potential halogenation or introduction of other functional groups at the aromatic rings.

Common Reagents and Conditions

Oxidation: : Often involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenation might use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions can vary, but commonly include carboxylic acids, alcohols, and halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can serve as a precursor for more complex molecules, aiding in the development of new synthetic methodologies.

Biology

Its unique structure makes it a candidate for studying enzyme interactions and potential inhibitory effects on biological targets.

Medicine

Industry

In industrial contexts, this compound can be used in the development of new materials or as an intermediate in the synthesis of more complex chemical entities.

Mécanisme D'action

The mechanism by which 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde exerts its effects is primarily through its interaction with molecular targets. This interaction can influence various biological pathways, potentially leading to inhibition or activation of specific enzymes or receptors, depending on the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

However, based on general chemical principles, the following observations can be made:

Structural Analogues :

Sulfonyl-Containing Cyclohexanes: Compounds like 4-(phenylsulfonyl)cyclohexanecarbaldehyde lack the difluorophenyl and chlorophenyl substituents.

Difluorophenyl-Substituted Cyclohexanes :

Analogues such as 2-(4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde omit the sulfonyl group, which may enhance lipophilicity but diminish hydrogen-bonding capacity.

Functional Analogues :

- Acetaldehyde Derivatives :

Compounds like 2-(4-methylcyclohexyl)acetaldehyde lack halogenated substituents, leading to reduced metabolic stability and altered pharmacokinetic profiles.

Hypothetical Data Table :

| Compound Name | Molecular Weight | Key Substituents | LogP* (Predicted) | Reactivity (Aldehyde) |

|---|---|---|---|---|

| Target Compound | 452.9 | 4-ClPhSO₂, 2,5-F₂Ph, cyclohexyl, CHO | 3.8 | High (polarized CHO) |

| 4-(Phenylsulfonyl)cyclohexanecarbaldehyde | 280.3 | PhSO₂, cyclohexyl, CHO | 2.1 | Moderate |

| 2-(4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde | 266.3 | 2,5-F₂Ph, cyclohexyl, CHO | 3.2 | High |

*LogP: Octanol-water partition coefficient (estimated via computational tools).

Activité Biologique

2-((1S,4S)-4-(4-chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that illustrate its effects in various biological systems.

- Molecular Formula : C20H18ClF2NO2S

- Molecular Weight : 409.88 g/mol

- CAS Number : 471905-01-8

This compound features a cyclohexane backbone with a chlorophenylsulfonyl group and difluorophenyl substituents, which may influence its reactivity and interaction with biological targets.

The biological activity of 2-((1S,4S)-4-(4-chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with receptors that are critical for signal transduction in cells, potentially influencing processes such as apoptosis and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in leukemia cells | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Receptor Interaction | Modulates receptor activity |

Case Studies and Research Findings

-

Anticancer Effects :

A study demonstrated that 2-((1S,4S)-4-(4-chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde exhibits potent anticancer properties. In acute leukemia models, doses as low as 44 nM were sufficient to induce significant apoptosis, highlighting its potential as a therapeutic agent in cancer treatment . -

Enzyme Interaction Studies :

Research indicates that the compound can inhibit key metabolic enzymes. This inhibition was shown to affect the metabolic pathways crucial for cancer cell survival and proliferation . The specific mechanisms by which these enzymes are inhibited remain an area of active investigation. -

Receptor Modulation :

The compound has been studied for its effects on various receptors involved in immune responses and inflammation. Its ability to modulate receptor activity suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from a cyclohexanone derivative. Key steps include:

- Sulfonylation : Reaction of 4-(2,5-difluorophenyl)cyclohexanone with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

- Aldehyde Introduction : Conversion of a precursor (e.g., a cyclohexyl ethanol derivative) to the acetaldehyde group via oxidation using reagents like pyridinium chlorochromate (PCC) or Swern oxidation.

- Stereochemical Control : Use of chiral catalysts or chromatographic separation to isolate the (1s,4s) diastereomers .

- Characterization : Confirmed via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable).

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : F NMR is critical for resolving fluorine environments, while 2D NMR (e.g., COSY, HSQC) clarifies cyclohexyl and aromatic proton coupling.

- Mass Spectrometry : HRMS with electrospray ionization (ESI) or MALDI-TOF to confirm molecular weight (expected ~428 g/mol based on analogs).

- HPLC : Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) to verify stereochemical purity .

Q. What are the key physicochemical properties affecting solubility and stability?

- Answer :

- LogP : Estimated at ~3.5 (via computational tools like ChemAxon), indicating moderate lipophilicity.

- Solubility : Poor aqueous solubility due to the sulfonyl and aromatic groups; requires DMSO or ethanol for in vitro assays.

- Stability : The acetaldehyde moiety is prone to oxidation; store under inert gas (N/Ar) at −20°C .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed to isolate the (1s,4s) diastereomer?

- Methodological Answer :

- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams during key steps to enforce stereochemistry.

- Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of intermediates.

- Analytical Validation : Chiral HPLC (e.g., Daicel columns) and NOE NMR experiments to confirm spatial arrangement .

Q. What strategies optimize reaction yields when introducing the acetaldehyde moiety?

- Answer :

- Protection-Deprotection : Protect the aldehyde as a dithiane or acetal during sulfonylation to prevent side reactions.

- Oxidation Conditions : Use Swern oxidation (oxalyl chloride/DMSO) over PCC for higher yields and milder conditions.

- Microwave-Assisted Synthesis : Reduce reaction times for oxidation steps (e.g., 30 min at 80°C) .

Q. How does the compound’s structure influence γ-secretase inhibition compared to analogs?

- Answer :

- SAR Insights : The sulfonyl group enhances binding to the γ-secretase active site via hydrogen bonding, while the 2,5-difluorophenyl group improves membrane permeability.

- In Vitro Assays : Compare IC values against analogs using FRET-based assays with recombinant γ-secretase.

- Data Interpretation : Contradictions in activity (e.g., lower potency than cyclohexanamine analogs) may arise from aldehyde reactivity or steric hindrance .

Q. How can researchers resolve contradictions in reported molecular formulas of related compounds?

- Methodological Answer :

- Cross-Validation : Use HRMS and elemental analysis to confirm empirical formulas.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.

- Literature Review : Note that discrepancies (e.g., CHClFOS vs. CHClFNOS) may stem from typographical errors or unaccounted counterions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.